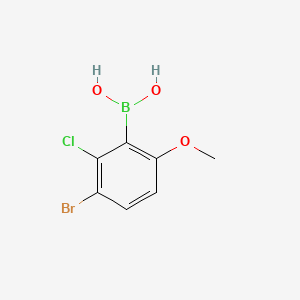
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C7H7BBrClO3 . It has a molecular weight of 265.30 g/mol . The IUPAC name for this compound is (3-bromo-2-chloro-6-methoxyphenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” includes a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with bromo, chloro, and methoxy groups .
Physical And Chemical Properties Analysis
“(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 2. The topological polar surface area is 49.7 Ų .
Applications De Recherche Scientifique
Formation and Characterization of Tetraarylpentaborates
Tetraarylpentaborates are formed from the reaction of arylboronic acids, such as (4-methoxyphenyl)boronic acid, with aryloxorhodium complexes. These compounds have been characterized and studied for their chemical properties, indicating the relevance of boronic acids in the formation of complex cationic rhodium complexes (Nishihara et al., 2002).
Development of Macrocyclic Compounds
Boronic esters, derived from arylboronic acids, are used in macrocyclic chemistry. New perspectives in this field involve the development of tetrameric macrocyclic compounds, providing insights into bond lengths, angles, and intermolecular interactions within these compounds (Fárfan et al., 1999).
Fluorescence Quenching Studies
Studies involving boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have been conducted to understand fluorescence quenching in different solvents. The variations in fluorescence quenching provide insights into the solute's conformational changes in various environments (Geethanjali et al., 2015).
DNA Binding Studies
Compounds like 6[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid have been synthesized using boronic acids, and their interactions with DNA have been studied. These studies provide valuable information on the binding constants and molecular modeling of such compounds, highlighting the role of boronic acids in medicinal chemistry (Milanese et al., 2011).
Safety And Hazards
The safety information for “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Boronic acids have been growing in interest, especially after the discovery of the drug bortezomib . They have shown various activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that there is potential for future research and development involving “(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid”.
Propriétés
IUPAC Name |
(3-bromo-2-chloro-6-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIFWSMTZIXOGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Br)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659382 |
Source


|
| Record name | (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |
CAS RN |
1309981-00-7 |
Source


|
| Record name | (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



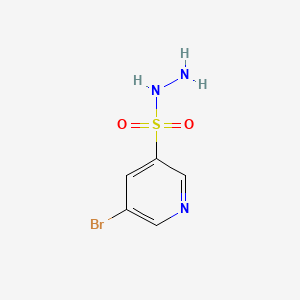
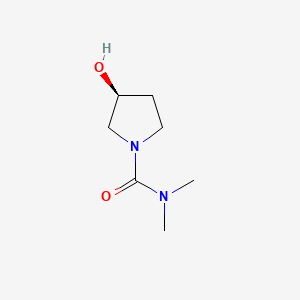

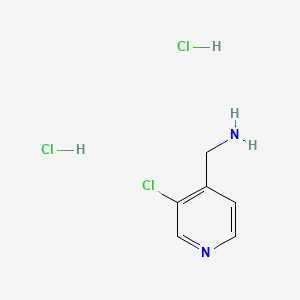
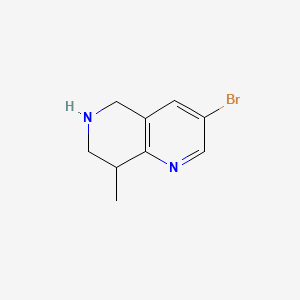
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)
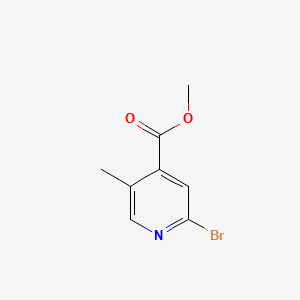


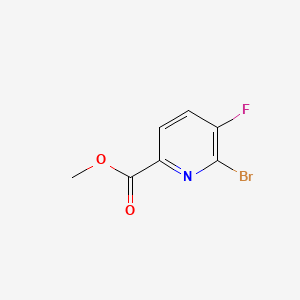
![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)
